3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C23H21ClFN5O2 and its molecular weight is 453.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is the aldo-keto reductase enzyme AKR1C3 . This enzyme is of interest as a potential target for drugs for leukemia and hormone-related cancers .
Mode of Action
The compound interacts with its target, AKR1C3, by forming a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The compound affects the biochemical pathways related to AKR1C3. By inhibiting AKR1C3, it can potentially disrupt the normal functioning of this enzyme, leading to therapeutic effects in leukemia and hormone-related cancers .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, which can lead to therapeutic effects in leukemia and hormone-related cancers . The exact molecular and cellular effects would depend on the specific context of the disease and the individual patient’s condition.
Properties
IUPAC Name |
3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN5O2/c24-15-1-4-17(5-2-15)28-9-11-29(12-10-28)20(31)7-8-30-14-26-21-18-13-16(25)3-6-19(18)27-22(21)23(30)32/h1-6,13-14,27H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCINLIPGWNDZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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